N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine
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Overview
Description
N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the alkyl side chain. The pyridine ring is then attached through a series of substitution reactions. The final step involves the formation of the methanamine moiety, which is achieved through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted pyridine compounds. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The imidazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-16(2)12-24-18(11-22-20(24)28(3,25)26)14-23(15-19-8-6-10-27-19)13-17-7-4-5-9-21-17/h4-5,7,9,11,16,19H,6,8,10,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSIQWSMIDCBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CC2CCCO2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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